molecular formula C16H12F3NO B5191218 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one

1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one

Cat. No. B5191218
M. Wt: 291.27 g/mol
InChI Key: CUWXPMUSMZOCAF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the roots of turmeric plants. It has been used in traditional medicine for centuries due to its anti-inflammatory properties. In recent years, it has gained attention in the scientific community for its potential in treating various diseases.

Mechanism of Action

1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one works by inhibiting various enzymes and proteins involved in inflammation and cancer growth. It also activates certain proteins that promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to reduce inflammation, oxidative stress, and DNA damage. It also improves insulin sensitivity and reduces cholesterol levels. This compound has also been found to increase the production of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a widely available and cost-effective compound that can be easily synthesized. However, its low bioavailability and rapid metabolism limit its effectiveness in vivo. It also has poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

1. Developing more efficient methods for curcumin delivery to improve its bioavailability and efficacy.
2. Investigating the potential of curcumin in treating other diseases, such as diabetes and autoimmune disorders.
3. Exploring the use of curcumin in combination with other drugs to enhance its therapeutic effects.
4. Studying the mechanisms of curcumin's effects on the gut microbiome.
5. Investigating the potential of curcumin as a neuroprotective agent in neurodegenerative diseases.

Synthesis Methods

1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one can be synthesized through various methods, including extraction from turmeric roots or chemical synthesis. Chemical synthesis involves the reaction of ferulic acid and vanillin to produce curcumin. This method has been found to be more efficient and cost-effective than extraction from turmeric roots.

Scientific Research Applications

1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and arthritis. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been found to improve cognitive function and reduce the risk of heart disease.

properties

IUPAC Name

(E)-1-phenyl-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-8-14(11-13)20-10-9-15(21)12-5-2-1-3-6-12/h1-11,20H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWXPMUSMZOCAF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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